(5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a thiazole ring fused with a triazole ring, making it a unique and interesting subject for chemical research.
Properties
Molecular Formula |
C21H20N4OS |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H20N4OS/c1-3-24(4-2)17-12-10-15(11-13-17)14-18-20(26)25-21(27-18)22-19(23-25)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3/b18-14+ |
InChI Key |
HXDSACRPMXTHAP-NBVRZTHBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the desired thiazolo-triazole compound. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to speed up the reaction and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5-(4-(DIETHYLAMINO)PHENYL)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
Uniqueness
The uniqueness of 5-(4-(DIETHYLAMINO)BENZYLIDENE)-2-PH(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in its specific structural features, such as the presence of both diethylamino and benzylidene groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
